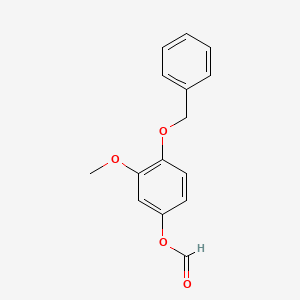

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートは、フェノール環にメトキシ基とフェニルメトキシ基が結合した複雑な構造を持つ有機化合物です。

2. 製法

合成経路と反応条件

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートの合成は通常、フェノール誘導体の調製から始まる複数段階のプロセスです。一般的な方法の1つは、4-ヒドロキシベンズアルデヒドをメチル化して4-メトキシベンズアルデヒドを生成し、次にウィリアムソンエーテル合成によってフェニルメトキシ基を導入することです。最後の段階では、フェノール誘導体をホルミル化して目的の化合物を得ます。

工業生産方法

工業的な設定では、3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートの生産は、自動反応器を使用し、温度、圧力、pHなどの反応条件を正確に制御した大規模な反応を含む場合があります。触媒や溶媒の使用は、最終生成物の収率と純度を最適化する上で重要な役割を果たすこともあります。

3. 化学反応の分析

反応の種類

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートは、次のようなさまざまなタイプの化学反応を起こす可能性があります。

酸化: この化合物は、キノンやその他の酸化誘導体を生成するために酸化することができます。

還元: 還元反応は、化合物を対応するアルコールやその他の還元形に変換することができます。

置換: メトキシ基とフェニルメトキシ基は、求核置換反応または求電子置換反応によって他の官能基と置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤がよく使用されます。

置換: ハロゲン (例えば、塩素、臭素) やアルキル化剤などの試薬を置換反応に使用することができます。

生成される主な生成物

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノンが生成される場合があり、還元によってアルコールが生成される場合があります。置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります。

4. 科学研究への応用

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートは、いくつかの科学研究で応用されています。

化学: 有機合成におけるビルディングブロックとして、さまざまな化学反応における試薬として使用されます。

生物学: この化合物は、酵素阻害とタンパク質相互作用に関連する研究に使用することができます。

産業: 特殊化学品、ポリマー、その他の工業製品の製造に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde, followed by the introduction of the phenylmethoxy group through a Williamson ether synthesis. The final step involves the formylation of the phenol derivative to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

化学反応の分析

Types of Reactions

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

科学的研究の応用

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

作用機序

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、特定の酵素の阻害剤または活性化剤として作用し、生化学的経路や細胞プロセスに影響を与える可能性があります。正確なメカニズムは、化合物が使用される特定の用途とコンテキストによって異なります。

6. 類似の化合物との比較

類似の化合物

4-メトキシベンジルアルコール: 構造は似ていますが、フェニルメトキシ基がありません。

アニシルアルコール: メトキシ基が含まれていますが、位置と他の官能基の存在が異なります。

4-アニシルアルコール: 4-メトキシベンジルアルコールに似ていますが、置換基が異なります。

独自性

3-メトキシ-4-(フェニルメトキシ)-フェノール 1-ホルミエートは、メトキシ基とフェニルメトキシ基の両方が存在することによってユニークです。これにより、独特の化学的性質と反応性が付与されます。この独自性は、これらの性質が有利になる特定の用途に役立ちます。

類似化合物との比較

Similar Compounds

4-Methoxybenzyl alcohol: Similar in structure but lacks the phenylmethoxy group.

Anisic alcohol: Contains a methoxy group but differs in the position and presence of other functional groups.

4-Anisylalcohol: Similar to 4-Methoxybenzyl alcohol but with different substituents.

Uniqueness

3-Methoxy-4-(phenylmethoxy)-phenol 1-Formate is unique due to the presence of both methoxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

特性

分子式 |

C15H14O4 |

|---|---|

分子量 |

258.27 g/mol |

IUPAC名 |

(3-methoxy-4-phenylmethoxyphenyl) formate |

InChI |

InChI=1S/C15H14O4/c1-17-15-9-13(19-11-16)7-8-14(15)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |

InChIキー |

LJMMOSWVYYQINM-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)OC=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)

![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)